molecular formula C10H7Cl2NO3 B7763998 (2E)-4-[(3,4-dichlorophenyl)amino]-4-oxobut-2-enoic acid CAS No. 929697-62-1

(2E)-4-[(3,4-dichlorophenyl)amino]-4-oxobut-2-enoic acid

Cat. No.: B7763998
CAS No.: 929697-62-1
M. Wt: 260.07 g/mol
InChI Key: YMYKNYVBUCMJOG-ONEGZZNKSA-N
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Description

(2E)-4-[(3,4-dichlorophenyl)amino]-4-oxobut-2-enoic acid is an organic compound characterized by the presence of a dichlorophenyl group attached to an amino group, which is further connected to a butenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-4-[(3,4-dichlorophenyl)amino]-4-oxobut-2-enoic acid typically involves the reaction of 3,4-dichloroaniline with maleic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate amide, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol, resulting in the formation of hydroxy derivatives.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed under basic conditions.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Hydroxyl or amino-substituted derivatives.

Scientific Research Applications

(2E)-4-[(3,4-dichlorophenyl)amino]-4-oxobut-2-enoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-4-[(3,4-dichlorophenyl)amino]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide
  • 1,3-Dicyano-2,4,5,6-tetrakis(diphenylamino)benzene

Comparison: (2E)-4-[(3,4-dichlorophenyl)amino]-4-oxobut-2-enoic acid is unique due to its specific structural features, such as the presence of both dichlorophenyl and butenoic acid moieties. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. For example, while 3,5-dichloro-N-(2-chlorophenyl)benzamide and 3,5-dichloro-N-(4-chlorophenyl)benzamide share the dichlorophenyl group, they lack the butenoic acid moiety, resulting in different chemical and biological properties.

Properties

IUPAC Name

(E)-4-(3,4-dichloroanilino)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO3/c11-7-2-1-6(5-8(7)12)13-9(14)3-4-10(15)16/h1-5H,(H,13,14)(H,15,16)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMYKNYVBUCMJOG-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C=CC(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1NC(=O)/C=C/C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801200730
Record name (2E)-4-[(3,4-Dichlorophenyl)amino]-4-oxo-2-butenoic acid
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Molecular Weight

260.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929697-62-1, 54012-56-5
Record name (2E)-4-[(3,4-Dichlorophenyl)amino]-4-oxo-2-butenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=929697-62-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC237627
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Record name (2E)-4-[(3,4-Dichlorophenyl)amino]-4-oxo-2-butenoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3',4'-DICHLOROMALEANILIC ACID
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